Cas no 2090969-00-7 (5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde)

5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde
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- Inchi: 1S/C9H6F4O2/c1-15-8-3-6(9(11,12)13)5(4-14)2-7(8)10/h2-4H,1H3
- InChI Key: MOJRBYUGLBYQFK-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(F)=C(OC)C=C1C(F)(F)F
5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022L03-250mg |
5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde |
2090969-00-7 | 95% | 250mg |
$500.00 | 2025-02-13 | |
Aaron | AR022L03-1g |
5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde |
2090969-00-7 | 95% | 1g |
$800.00 | 2025-02-13 |
5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde Related Literature
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde
Introduction to 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 2090969-00-7)
5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde, with the CAS number 2090969-00-7, is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of benzaldehydes, which are aromatic aldehydes characterized by the presence of a formyl group (-CHO) attached to a benzene ring. The specific substitution pattern of 5-fluoro, 4-methoxy, and 2-(trifluoromethyl) groups imparts distinct chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde is C10H7F4O2, and its molecular weight is approximately 233.16 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic aromatic odor. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) makes it highly versatile for use in laboratory settings and industrial processes.
In the realm of medicinal chemistry, 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde has shown promise as a key intermediate in the synthesis of novel pharmaceuticals. The presence of the trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Recent studies have explored its potential in the development of anticancer agents, where the trifluoromethyl group has been shown to enhance the lipophilicity and metabolic stability of drug molecules, thereby improving their therapeutic efficacy.
Beyond its applications in drug discovery, 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde has also found utility in materials science. The unique electronic properties conferred by the fluorine and methoxy substituents make it an attractive building block for the synthesis of functional materials such as polymers and coatings. These materials often exhibit enhanced thermal stability, mechanical strength, and resistance to environmental degradation, making them suitable for use in advanced technologies such as electronics and aerospace applications.
The synthesis of 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the selective fluorination and methylation of a precursor molecule followed by oxidation to form the aldehyde group. Advances in catalytic methods and green chemistry approaches have led to more efficient and environmentally friendly synthetic strategies, reducing the overall cost and environmental impact of production.
In terms of safety and handling, while 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity with certain chemicals and its potential for causing skin irritation or respiratory issues if proper safety protocols are not followed. Laboratory personnel should always wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
The ongoing research into the properties and applications of 5-Fluoro-4-methoxy-2-(trifluoromethyl)benzaldehyde continues to expand our understanding of its potential benefits across multiple industries. As new synthetic methods are developed and more sophisticated analytical techniques become available, it is likely that this compound will play an increasingly important role in driving innovation in fields such as pharmaceuticals, materials science, and chemical engineering.
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